molecular formula C13H26O2Si B131268 1-Formyl-1-(triisopropylsilyloxy)cyclopropane CAS No. 220705-67-9

1-Formyl-1-(triisopropylsilyloxy)cyclopropane

Cat. No. B131268
M. Wt: 242.43 g/mol
InChI Key: KXIGCGAYUCTEDP-UHFFFAOYSA-N
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Description

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic compound with aldehyde and silicon compound substitutions . It is also known by the alternate name 1-(Triisopropylsilyloxy)cyclopropylformaldehyde .


Molecular Structure Analysis

The molecular formula of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is C13H26O2Si . The molecule contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 aliphatic aldehyde .


Physical And Chemical Properties Analysis

The molecular weight of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is 242.43 . It contains a total of 42 atoms, including 26 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .

Scientific Research Applications

Synthesis of Cyclopropane Derivatives

A study by Imogaı̈ et al. (1998) described the synthesis of cis-disubstituted cyclopropanes via asymmetric catalytic cyclopropenation, leading to the production of cyclopropyl-dehydroamino acids and dictyopterene C′, showcasing the compound's role in synthesizing biologically relevant structures (Imogaı̈ et al., 1998).

Conformational Restriction for Biological Activity

Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, aiming to investigate bioactive conformations and improve activity, highlighting the compound's utility in medicinal chemistry (Kazuta et al., 2002).

Versatile Synthetic Intermediates

Salaün (1988) explored the synthetic applications of 1-donor substituted cyclopropanes, emphasizing their unprecedented synthetic potential and versatility as building blocks in organic synthesis (Salaün, 1988).

Stereoselective Synthesis

Hussain et al. (2009) utilized 1-alkenyl-1,1-heterobimetallic intermediates for the stereoselective synthesis of cyclopropyl alcohol boronate esters, demonstrating the compound's application in creating versatile intermediates for synthesizing complex structures with high stereoselectivity (Hussain et al., 2009).

Synthetic Methodology Development

Research by Shtemenko et al. (1978) on the synthesis of 1,1-dicarbethoxy-2-formyl-3-R-cyclopropanes under interphase catalysis conditions highlights the development of methodologies for constructing cyclopropane derivatives with specific stereochemical configurations (Shtemenko et al., 1978).

properties

IUPAC Name

1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIGCGAYUCTEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573171
Record name 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formyl-1-(triisopropylsilyloxy)cyclopropane

CAS RN

220705-67-9
Record name 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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